Cas no 2137626-47-0 (2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-)

2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-, is a specialized organic compound featuring a quinoline scaffold with an aminomethyl substituent and an α,β-unsaturated ketone (enone) functionality. This structure confers reactivity as a Michael acceptor, making it valuable in synthetic chemistry for nucleophilic addition reactions or as a building block in heterocyclic synthesis. The presence of the aminomethyl group enhances its utility in derivatization or as a precursor for further functionalization. Its rigid quinoline core may also contribute to potential applications in medicinal chemistry or materials science. The compound's defined stereochemistry and functional group compatibility underscore its versatility in targeted organic transformations.
2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]- structure
2137626-47-0 structure
Product name:2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-
CAS No:2137626-47-0
MF:C13H16N2O
MW:216.278943061829
CID:5257172

2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-
    • Inchi: 1S/C13H16N2O/c1-2-13(16)15-8-7-10(9-14)11-5-3-4-6-12(11)15/h2-6,10H,1,7-9,14H2
    • InChI Key: LQBKLOMWSCTHRW-UHFFFAOYSA-N
    • SMILES: C(N1C2=C(C=CC=C2)C(CN)CC1)(=O)C=C

2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-376900-2.5g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one
2137626-47-0
2.5g
$2631.0 2023-03-02
Enamine
EN300-376900-10.0g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one
2137626-47-0
10.0g
$5774.0 2023-03-02
Enamine
EN300-376900-0.05g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one
2137626-47-0
0.05g
$1129.0 2023-03-02
Enamine
EN300-376900-0.25g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one
2137626-47-0
0.25g
$1235.0 2023-03-02
Enamine
EN300-376900-1.0g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one
2137626-47-0
1g
$0.0 2023-06-07
Enamine
EN300-376900-0.5g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one
2137626-47-0
0.5g
$1289.0 2023-03-02
Enamine
EN300-376900-0.1g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one
2137626-47-0
0.1g
$1183.0 2023-03-02
Enamine
EN300-376900-5.0g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one
2137626-47-0
5.0g
$3894.0 2023-03-02

Additional information on 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-

Professional Introduction to 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] and CAS No. 2137626-47-0

The compound CAS No. 2137626-47-0, chemically identified as 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl], represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their unique structural properties and potential therapeutic applications. The molecular framework of this compound integrates an α,β-unsaturated ketone moiety with a substituted quinoline backbone, which is known for its broad spectrum of biological activities.

In recent years, the exploration of quinoline derivatives has been extensively studied for their pharmacological significance. Quinolines and their analogs have demonstrated remarkable efficacy in treating various diseases, including infectious disorders and certain types of cancer. The presence of an aminomethyl group at the 4-position of the quinoline ring in CAS No. 2137626-47-0 introduces a new dimension to its pharmacological profile, enhancing its potential as a lead compound for drug development.

The α,β-unsaturated ketone (also known as an enone) functional group in the structure of 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] is particularly noteworthy. This moiety is well-documented for its ability to participate in various chemical reactions, including Michael additions and aldol condensations, which are pivotal in the synthesis of complex organic molecules. The conjugation between the enone and the quinoline ring system may also contribute to the compound's electronic properties, influencing its interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies on CAS No. 2137626-47-0 have suggested that its structure may exhibit inhibitory effects on certain enzymes and receptors implicated in diseases like cancer and inflammation. These predictions are supported by experimental data from high-throughput screening assays, which have identified this compound as a promising candidate for further investigation.

The synthesis of 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the condensation of appropriately substituted acetylacetones with ammonia derivatives to form the dihydroquinoline core, followed by functionalization at the 4-position with an aminomethyl group. Advances in synthetic methodologies have allowed for more efficient and environmentally friendly approaches to constructing this complex molecule.

One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The quinoline scaffold is known for its ability to cross the blood-brain barrier, making it an attractive candidate for treating central nervous system disorders. Additionally, the presence of an enone group suggests that this compound may exhibit phototoxic properties, which could be exploited in photodynamic therapy.

Current research is focused on evaluating the pharmacokinetic properties of CAS No. 2137626-47-0 to determine its bioavailability and metabolic stability. Preclinical studies are underway to assess its safety profile and efficacy in animal models. These studies are crucial for understanding how this compound behaves within a biological system and whether it can be developed into a viable drug candidate.

The integration of modern analytical techniques has further enhanced our understanding of this compound's behavior. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and conformational dynamics. These data are essential for refining our understanding of how 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] interacts with biological targets at the molecular level.

In conclusion, CAS No. 2137626-47-0 represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a compelling subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this one hold great promise for addressing some of the most challenging medical conditions facing humanity today.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.